Cas no 1361500-50-6 (3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol)

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol is a versatile pyridine derivative with a functionalized structure, featuring chloromethyl, difluoromethyl, and hydroxymethyl substituents. Its unique combination of reactive groups makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The chloromethyl moiety allows for further nucleophilic substitutions, while the difluoromethyl group enhances metabolic stability in bioactive compounds. The hydroxymethyl functionality provides additional modification potential, enabling the introduction of diverse pharmacophores. This compound’s well-defined reactivity and structural flexibility make it suitable for constructing complex heterocyclic frameworks. Its stability under standard handling conditions ensures reliable performance in synthetic applications.
3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol structure
1361500-50-6 structure
商品名:3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol
CAS番号:1361500-50-6
MF:C9H10ClF2NO
メガワット:221.631608486176
CID:4798087

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol
    • インチ: 1S/C9H10ClF2NO/c1-5-2-7(9(11)12)13-8(4-14)6(5)3-10/h2,9,14H,3-4H2,1H3
    • InChIKey: YNAVSBBPNHRNLH-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(CO)=NC(C(F)F)=CC=1C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • トポロジー分子極性表面積: 33.1
  • 疎水性パラメータ計算基準値(XlogP): 1.4

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A020005452-500mg
3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol
1361500-50-6 97%
500mg
$960.40 2022-04-03
Alichem
A020005452-1g
3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol
1361500-50-6 97%
1g
$1,831.20 2022-04-03

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol 関連文献

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanolに関する追加情報

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol (CAS No. 1361500-50-6)

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol (CAS No. 1361500-50-6) is a complex organic compound with a unique structure that has garnered attention in various fields of chemical research. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring substituted with three distinct groups: a chloromethyl group at position 3, a difluoromethyl group at position 6, and a methyl group at position 4. Additionally, the hydroxymethoxy group at position 2 adds further complexity to its structure.

The synthesis of 3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol involves multi-step organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation processes. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of such compounds. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the pyridine ring with high precision. These methods not only improve yield but also reduce the environmental footprint of the synthesis process.

One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Pyridine derivatives are known for their ability to modulate enzyme activity and interact with biological systems. Researchers have explored the use of 3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol as an intermediate in the synthesis of kinase inhibitors, which are critical in anticancer drug development. The presence of electron-withdrawing groups like chloromethyl and difluoromethyl enhances the molecule's ability to bind to protein targets, making it a valuable building block in medicinal chemistry.

In addition to its pharmaceutical applications, 3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol has shown potential in agrochemicals. Its ability to act as a fungicide or insecticide precursor has been investigated in recent studies. The substitution pattern on the pyridine ring allows for selective interactions with pest-specific enzymes, reducing the risk of resistance development compared to conventional pesticides. Furthermore, its solubility properties make it suitable for formulation into various agricultural products.

The structural versatility of this compound also extends to materials science applications. The pyridine moiety can serve as a coordinating unit in metal-organic frameworks (MOFs) or porous materials. Recent research has demonstrated that derivatives like 3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol can enhance the stability and gas adsorption capabilities of MOFs, opening new avenues for their use in catalysis and gas storage technologies.

From an environmental standpoint, understanding the degradation pathways of 3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes oxidative cleavage of its alkyl chains, leading to the formation of less complex intermediates that are more readily biodegradable. This information is vital for designing sustainable chemical processes and minimizing environmental contamination.

In conclusion, 3-(Chlorom methyl)-6-(difluorom ethyl)-4-me thylpy ridin e-2-me thanol (CAS No. 1361500-50-6) is a multifaceted organic compound with significant potential across various industries. Its unique structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new synthetic routes and functional properties, this compound is poised to play an increasingly important role in advancing modern chemistry.

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